molecular formula C17H21N7OS B5535785 4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine

4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine

Cat. No. B5535785
M. Wt: 371.5 g/mol
InChI Key: SALMZUGXIRVYHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds like the one often involves multistep synthetic routes that include the formation of the core structure followed by various functionalization reactions. For example, Shawish et al. (2021) discuss the synthesis of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, highlighting the versatility of triazine as a core for developing compounds with potential biological activity (Shawish et al., 2021). Similarly, Suresh et al. (2016) provide insights into the synthesis of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]-pyridine derivatives, emphasizing the role of piperidine in the construction of complex molecular architectures (Suresh et al., 2016).

Molecular Structure Analysis

Molecular structure investigations, particularly X-ray crystallography combined with Hirshfeld and DFT calculations, are crucial for understanding the intermolecular interactions and electronic properties of these compounds. Shawish et al. (2021) analyzed the molecular packing and dominant interactions in s-triazine derivatives, providing a basis for understanding the structural features that influence the chemical behavior of similar compounds (Shawish et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of multiple reactive sites, including the triazole, pyrazole, and thiazole rings. These sites are amenable to various chemical transformations, including nucleophilic substitutions, cycloadditions, and electrophilic additions. The study by Suresh et al. (2016) showcases the reactivity of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]-pyridine derivatives towards nucleophiles, highlighting the potential for synthesizing bioactive molecules (Suresh et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of these compounds. These properties are influenced by the molecular structure and intermolecular interactions within the crystals. For example, the analysis of s-triazine derivatives by Shawish et al. (2021) provides insight into how molecular packing influences the physical properties of these compounds (Shawish et al., 2021).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are essential for understanding the behavior of these compounds in chemical syntheses and biological systems. Studies like those conducted by Suresh et al. (2016) and Shawish et al. (2021) provide foundational knowledge on the reactivity patterns and stability profiles of triazole, pyrazole, and thiazole derivatives, which are applicable to understanding the chemical properties of the compound (Suresh et al., 2016); (Shawish et al., 2021).

Scientific Research Applications

Dopamine Receptor Ligands

Compounds structurally related to the query chemical have been extensively studied for their affinity and selectivity towards dopamine receptors. For example, research into 4-heterocyclylpiperidines has led to the discovery of selective high-affinity ligands at the human dopamine D4 receptor. Through systematic exploration of structure-activity relationships, specific substitutions have been identified that improve affinity and selectivity, playing a crucial role in the development of potential therapeutic agents for disorders associated with dopamine receptor dysfunction (Rowley et al., 1997).

Synthesis and Evaluation of Antimicrobial Agents

The synthesis and pharmacological evaluation of s-triazine-based thiazolidinones as antimicrobial agents showcase another research application. These compounds, developed from the key intermediate 4-(4-amino-6-dimethylamino-[1,3,5]-triazin-2-yloxy)-1-methyl-1H-quinolin-2-one, have been evaluated against a variety of bacterial and fungal strains, demonstrating significant antimicrobial activity. Such research underscores the potential of structurally related compounds in addressing antimicrobial resistance (Patel et al., 2012).

GyrB Inhibitors for Tuberculosis Treatment

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. This research highlights the compound's in vitro effectiveness against Mycobacterium smegmatis GyrB ATPase and its potential as a therapeutic agent for tuberculosis treatment, indicating the relevance of such structures in developing new treatments for infectious diseases (Jeankumar et al., 2013).

Cannabinoid Receptor Antagonists

Investigations into the molecular interactions of specific antagonists with the CB1 cannabinoid receptor have provided insights into the steric and electrostatic requirements for binding. This research is significant for understanding how structural features of compounds, including those similar to the query chemical, influence their activity as potential therapeutics for conditions modulated by the CB1 receptor (Shim et al., 2002).

Future Directions

Given the wide range of biological activities exhibited by 1,2,4-triazole and thiazole derivatives, there is significant interest in the development of new drugs based on these structures . Future research could focus on synthesizing new derivatives and evaluating their biological activities.

properties

IUPAC Name

[4-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7OS/c1-12-19-14(11-26-12)17(25)23-8-4-13(5-9-23)16-21-20-15(22(16)2)10-24-7-3-6-18-24/h3,6-7,11,13H,4-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALMZUGXIRVYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(CC2)C3=NN=C(N3C)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine

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